Dodecakis(4-methylphenoxy)triphenylene

Description

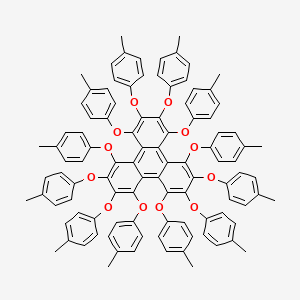

Dodecakis(4-methylphenoxy)triphenylene is a highly substituted triphenylene derivative characterized by twelve 4-methylphenoxy groups attached to the central triphenylene core. This structural modification significantly alters its physicochemical properties, including solubility, thermal stability, and electronic behavior, compared to unsubstituted triphenylene or simpler derivatives. Its synthesis typically involves nucleophilic substitution reactions on triphenylene precursors, leveraging the reactivity of halogenated triphenylene intermediates .

Properties

CAS No. |

190504-59-7 |

|---|---|

Molecular Formula |

C102H84O12 |

Molecular Weight |

1501.7 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecakis(4-methylphenoxy)triphenylene |

InChI |

InChI=1S/C102H84O12/c1-61-13-37-73(38-14-61)103-91-85-86(92(104-74-39-15-62(2)16-40-74)98(110-80-51-27-68(8)28-52-80)97(91)109-79-49-25-67(7)26-50-79)88-90(96(108-78-47-23-66(6)24-48-78)102(114-84-59-35-72(12)36-60-84)101(113-83-57-33-71(11)34-58-83)94(88)106-76-43-19-64(4)20-44-76)89-87(85)93(105-75-41-17-63(3)18-42-75)99(111-81-53-29-69(9)30-54-81)100(112-82-55-31-70(10)32-56-82)95(89)107-77-45-21-65(5)22-46-77/h13-60H,1-12H3 |

InChI Key |

AXPIQJFCQVFNBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C(=C(C3=C4C(=C5C(=C32)C(=C(C(=C5OC6=CC=C(C=C6)C)OC7=CC=C(C=C7)C)OC8=CC=C(C=C8)C)OC9=CC=C(C=C9)C)C(=C(C(=C4OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecakis(4-methylphenoxy)triphenylene typically involves the following steps:

Oxidative Cyclization: The triphenylene core can be synthesized through oxidative cyclization reactions such as the Scholl reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dodecakis(4-methylphenoxy)triphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Functionalized triphenylene derivatives with various substituents.

Scientific Research Applications

Structural Characteristics and Synthesis

Dodecakis(4-methylphenoxy)triphenylene is characterized by a triphenylene core with twelve 4-methylphenoxy substituents. The synthesis of this compound involves sophisticated organic reactions, including the use of persubstituted aromatic compounds. Research has demonstrated the successful synthesis and characterization of this compound via single crystal X-ray analysis, which provides insights into its crystalline packing and molecular interactions .

Applications in Organic Chemistry

2.1 Host-Guest Chemistry

One of the prominent applications of this compound is in host-guest chemistry. The compound has been shown to form inclusion complexes with various guest molecules, such as solvents and small organic compounds. These interactions are crucial for developing molecular containers or "molecular bottles" that can encapsulate specific guest molecules, thereby facilitating controlled release and selective binding applications .

2.2 Catalysis

This compound derivatives have been explored as catalysts in organic reactions. For instance, similar compounds have been utilized as homogeneous catalysts in Michael addition reactions, showcasing their potential to enhance reaction efficiency and selectivity in synthetic organic chemistry .

Material Science Applications

3.1 Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of this compound make it a candidate for applications in OLEDs. The compound's ability to emit light when electrically stimulated can be harnessed for developing efficient light-emitting devices, contributing to advancements in display technologies and solid-state lighting solutions.

3.2 Supramolecular Materials

Due to its structured design, this compound can be utilized in the creation of supramolecular materials. These materials are characterized by their ability to self-assemble into organized structures, which can be applied in various fields including nanotechnology and drug delivery systems .

Biological Applications

4.1 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This suggests their potential utility as therapeutic agents in cancer treatment .

4.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent against resistant bacterial strains. Case studies have highlighted its efficacy in inhibiting the growth of multi-drug resistant bacteria, making it a candidate for further development into novel antimicrobial therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of dodecakis(4-methylphenoxy)triphenylene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the self-assembly of the compound into ordered structures, which is crucial for its function in electronic and photonic applications. The pathways involved include the formation of columnar mesophases and the promotion of charge transport through π-stacked arrays .

Comparison with Similar Compounds

The following sections compare Dodecakis(4-methylphenoxy)triphenylene with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Electronic Comparisons

Triphenylene vs. o-Terphenyl: Despite sharing similar hydrogen bonding acceptor capacities (due to benzene rings), triphenylene exhibits a smaller molecular volume (ΔV ≈ 18 ų) and higher polarizability than o-terphenyl. This difference arises from triphenylene’s three fused aromatic rings, which enhance π-π stacking efficiency in columnar liquid-crystalline phases. This compound further amplifies these properties due to steric and electronic effects from its bulky substituents .

High-Pressure Behavior: Under high pressure (up to 180 GPa), triphenylene behaves similarly to other polycyclic aromatic hydrocarbons (PAHs) like benzene and isoviolanthrone. Its band gap decreases from ~3.5 eV (ambient) to 1.6 eV at 51 GPa, eventually approaching metallicity. This contrasts with pentacene, which transitions to a metallic state at lower pressures (~20 GPa). Substituted triphenylenes, including this compound, may exhibit delayed metallization due to steric hindrance from substituents .

Table 1: High-Pressure Electronic Properties

| Compound | Band Gap at 50 GPa (eV) | Metallization Pressure (GPa) |

|---|---|---|

| Triphenylene | 1.6 | ~180 |

| Pentacene | 0.5 | ~20 |

| Benzene | 1.8 | ~190 |

| Isoviolanthrone | 1.4 | ~150 |

Reactivity and Functionalization

Electrophilic Substitution: Triphenylene exhibits lower reactivity than pyrene or acenaphthene in Friedel-Crafts reactions but is more reactive than benzene or naphthalene. This intermediate reactivity is attributed to its planar structure and localized π-electron density.

Cross-Coupling Reactions: Triphenylene derivatives, including this compound, show selective bond formation in cross-coupling reactions. For example, triphenylene-pyrene heterotrimers can be synthesized with controlled stereoselectivity, a feature critical for designing organic semiconductors. Substituted triphenylenes often require milder reaction conditions compared to pyrene due to reduced steric hindrance .

Chromatographic and Solubility Behavior

In reversed-phase HPLC, triphenylene derivatives exhibit distinct retention factors (k) and selectivity (α) based on planarity. For example:

- Triphenylene (planar): k = 8.2, α = 3.83 (vs. o-terphenyl)

- o-Terphenyl (non-planar): k = 2.1, α = 2.84

This compound’s bulky substituents likely reduce retention factors compared to unsubstituted triphenylene but improve selectivity in separating planar/non-planar mixtures .

Table 2: HPLC Retention Factors (k) and Selectivity (α)

| Compound | Retention Factor (k) | Selectivity (α) |

|---|---|---|

| Triphenylene | 8.2 | 3.83 |

| o-Terphenyl | 2.1 | 2.84 |

| Naphthacene | 12.5 | 5.01 |

| Predicted for this compound | ~5.0 | ~4.2 |

Toxicity and Mutagenicity

Triphenylene derivatives generally exhibit lower mutagenicity than benzo(e)pyrene. For instance, triphenylene diol-epoxides are 4–8 times less mutagenic in Salmonella typhimurium assays. The bulky substituents in this compound may further reduce DNA interaction, enhancing biocompatibility for biomedical applications .

Liquid-Crystalline and Self-Assembly Properties

This compound forms stable columnar mesophases, similar to calixarene-linked triphenylene mesogens. However, its higher degree of substitution improves thermal stability (ΔT ≈ +50°C) and charge mobility (μ ≈ 10⁻³ cm²/Vs) compared to simpler derivatives like compound 59a . In contrast, pyrene-based liquid crystals exhibit poorer alignment due to non-planar geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.